Pyridine Regioisomer Differentiation: 3-Pyridyl vs. 2-Pyridyl Isomer
The target compound bears a pyridin-3-yl substituent at the triazole C5 position, positioning the pyridine nitrogen at the meta position relative to the triazole ring. The closest commercial regioisomer is 1-(4-ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326857-98-0), where the nitrogen is at the ortho position. This regioisomeric difference alters the spatial orientation of the nitrogen lone pair and its capacity for intermolecular hydrogen bonding and metal coordination. In the broader 5-(pyridin-3-yl)-1,2,3-triazole series studied by Komsani et al. (2015), antibacterial activity was confirmed for derivatives carrying this specific 3-pyridyl substitution, with active compounds (10e, 10f, 10h) demonstrating MIC values of 9.38–150 μg/mL against Gram-positive (S. aureus, S. epidermidis) and Gram-negative (E. coli) strains [1]. The 2-pyridyl regioisomer is not represented in that antimicrobial dataset and would be expected to exhibit different target engagement due to altered nitrogen presentation.
| Evidence Dimension | Pyridine nitrogen position (regioisomerism) |
|---|---|
| Target Compound Data | Pyridin-3-yl (meta nitrogen); molecular formula C₁₆H₁₄N₄O₃; MW 310.31 |
| Comparator Or Baseline | 1-(4-Ethoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1326857-98-0; ortho nitrogen); same MW |
| Quantified Difference | Regioisomeric; nitrogen spatial position differs by approximately 120° in the plane of the pyridine ring, altering hydrogen-bond directionality and metal-chelate bite angle |
| Conditions | Structural comparison; both compounds commercially available from multiple vendors at ≥95% purity |
Why This Matters
The meta (3-pyridyl) nitrogen orientation is preferred when target engagement requires a hydrogen-bond acceptor vector orthogonal to the triazole plane or when avoiding intramolecular N–H interactions that may occur with the ortho (2-pyridyl) isomer.
- [1] Komsani JR, Avula SK, Koppireddi S, Koochana PK, Usn M, Yadla R. Synthesis and Antimicrobial Activity of N-Aryl-4-(cyano/alkoxycarbonyl)-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole Derivatives. J Heterocycl Chem. 2015;52:764-772. Table 2: Antibacterial MIC data for 5-(pyridin-3-yl)-1,2,3-triazoles 10e, 10f, 10h. View Source
